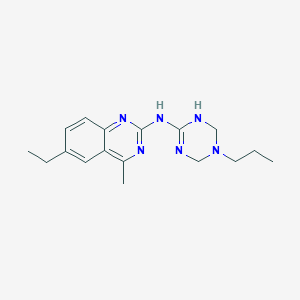

![molecular formula C23H20N4O5 B11041336 (3,5-dinitrophenyl)[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone](/img/structure/B11041336.png)

(3,5-dinitrophenyl)[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3,5-Dinitrophenyl)[2-Methyl-4-(Phenylamino)-3,4-Dihydrochinolin-1(2H)-yl]methanon ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die eine Dinitrophenylgruppe mit einer Dihydrochinolin-Einheit kombiniert.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (3,5-Dinitrophenyl)[2-Methyl-4-(Phenylamino)-3,4-Dihydrochinolin-1(2H)-yl]methanon beinhaltet typischerweise mehrere Schritte, beginnend mit der Herstellung des Dihydrochinolin-Kerns. Dies kann durch eine Povarov-Reaktion erreicht werden, bei der ein Anilin-Derivat mit einem Aldehyd und einem Alken in Gegenwart eines sauren Katalysators reagiert. Das resultierende Dihydrochinolin wird dann einer Nitrierung unterzogen, um die Dinitrophenylgruppe einzuführen. Der letzte Schritt beinhaltet die Bildung der Methanon-Bindung durch eine Friedel-Crafts-Acylierungsreaktion.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich ähnlichen Synthesewegen folgen, jedoch in größerem Maßstab. Die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Katalysatorkonzentration, wäre entscheidend, um die Ausbeute und Reinheit zu maximieren. Durchflussreaktoren und automatisierte Syntheseplattformen könnten eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(3,5-Dinitrophenyl)[2-Methyl-4-(Phenylamino)-3,4-Dihydrochinolin-1(2H)-yl]methanon kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Chinolin-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Nitrogruppen in Aminogruppen umwandeln.

Substitution: Elektrophiler und nukleophiler Austausch kann an den Phenyl- und Chinolinringen stattfinden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Wasserstoffgas (H₂) mit einem Palladiumkatalysator (Pd/C) oder Natriumborhydrid (NaBH₄) werden typischerweise verwendet.

Substitution: Reagenzien wie Halogene (Cl₂, Br₂) und Nukleophile (NH₃, OH⁻) werden häufig eingesetzt.

Hauptprodukte

Oxidation: Chinolin-Derivate mit verschiedenen funktionellen Gruppen.

Reduktion: Amino-substituierte Derivate.

Substitution: Halogenierte oder nukleophil-substituierte Derivate.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird (3,5-Dinitrophenyl)[2-Methyl-4-(Phenylamino)-3,4-Dihydrochinolin-1(2H)-yl]methanon als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie

In der biologischen Forschung kann diese Verbindung als Sonde zur Untersuchung von Enzymwirkungen und Protein-Liganden-Bindung verwendet werden. Die Dinitrophenylgruppe ist besonders nützlich für Kennzeichnungs- und Detektionszwecke.

Medizin

In der Medizin hat (3,5-Dinitrophenyl)[2-Methyl-4-(Phenylamino)-3,4-Dihydrochinolin-1(2H)-yl]methanon potenzielle Anwendungen als therapeutisches Mittel. Seine Fähigkeit, mit bestimmten molekularen Zielstrukturen zu interagieren, macht es zu einem Kandidaten für die Medikamentenentwicklung, insbesondere bei der Behandlung von Krankheiten, die mit oxidativem Stress und Entzündungen verbunden sind.

Industrie

In industriellen Anwendungen kann diese Verbindung aufgrund ihrer einzigartigen chemischen Eigenschaften bei der Entwicklung fortschrittlicher Materialien wie Polymere und Beschichtungen verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von (3,5-Dinitrophenyl)[2-Methyl-4-(Phenylamino)-3,4-Dihydrochinolin-1(2H)-yl]methanon beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Dinitrophenylgruppe kann kovalente Bindungen mit nukleophilen Aminosäureresten bilden, was zur Hemmung der Enzymaktivität führt. Zusätzlich kann die Chinolin-Einheit in DNA interkalieren, wodurch Replikations- und Transkriptionsprozesse gestört werden.

Wirkmechanismus

The mechanism of action of 4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinylmethanone involves its interaction with specific molecular targets within cells. The compound can bind to DNA or proteins, disrupting their normal function and leading to cellular effects such as inhibition of cell growth or induction of apoptosis. The exact pathways and molecular targets may vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- (3,5-Dinitrophenyl)[2-Methyl-4-(Phenylamino)-3,4-Dihydrochinolin-1(2H)-yl]methanon

- (3,5-Dinitrophenyl)[2-Methyl-4-(Phenylamino)-3,4-Dihydrochinolin-1(2H)-yl]ethanon

- (3,5-Dinitrophenyl)[2-Methyl-4-(Phenylamino)-3,4-Dihydrochinolin-1(2H)-yl]propanon

Einzigartigkeit

Die Einzigartigkeit von (3,5-Dinitrophenyl)[2-Methyl-4-(Phenylamino)-3,4-Dihydrochinolin-1(2H)-yl]methanon liegt in seiner spezifischen Kombination von funktionellen Gruppen, die ihm eine ausgeprägte chemische Reaktivität und biologische Aktivität verleihen. Im Vergleich zu ähnlichen Verbindungen bietet es eine Balance zwischen Stabilität und Reaktivität, wodurch es für eine Vielzahl von Anwendungen geeignet ist.

Eigenschaften

Molekularformel |

C23H20N4O5 |

|---|---|

Molekulargewicht |

432.4 g/mol |

IUPAC-Name |

(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(3,5-dinitrophenyl)methanone |

InChI |

InChI=1S/C23H20N4O5/c1-15-11-21(24-17-7-3-2-4-8-17)20-9-5-6-10-22(20)25(15)23(28)16-12-18(26(29)30)14-19(13-16)27(31)32/h2-10,12-15,21,24H,11H2,1H3 |

InChI-Schlüssel |

YHUYISVJQGTNRJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CC(C2=CC=CC=C2N1C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])NC4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(4-chlorophenyl)-5-oxopyrazolidin-4-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11041257.png)

![6-[(4-benzylpiperidin-1-yl)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11041260.png)

![N-(4-acetylphenyl)-2-[5-oxo-2-(N'-phenylcarbamimidamido)-4,5-dihydro-1H-imidazol-4-yl]acetamide](/img/structure/B11041261.png)

![4,4-dimethyl-4,5,8,9-tetrahydro-1H-[1,4]dioxino[2,3-g][1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11041267.png)

![4,4,6,9-tetramethyl-6-(4-methylphenyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11041269.png)

![3-hydroxy-4-(4-methylphenyl)-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B11041275.png)

![1-[(1E)-1-(4-hydroxy-2-oxo-2H-pyran-3-yl)ethylidene]-2-(6-methoxy-4-methylquinazolin-2-yl)guanidine](/img/structure/B11041277.png)

![methyl 3-(4-hydroxy-3-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B11041284.png)

![methyl 4-[1-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-7-yl]benzoate](/img/structure/B11041305.png)

![5-[(difluoroacetyl)amino]-N-methyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B11041316.png)

![5-[4-methyl-3-(1H-pyrazol-1-yl)phenyl]-2-(2H-tetrazol-5-ylmethyl)-2H-tetrazole](/img/structure/B11041324.png)

![Ethyl 4-({[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}methyl)-5-methyl-1,2-oxazole-3-carboxylate](/img/structure/B11041340.png)